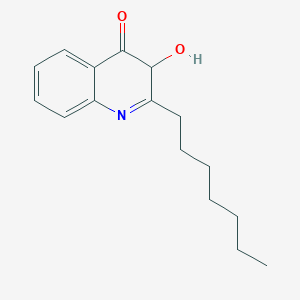

2-heptil-3-hidroxi-3H-quinolin-4-ona

Descripción general

Descripción

Quorum sensing signaling molecule used to induce and study the regulation of virulence genes. Quorum sensing is a signaling system used by bacteria to coordinate activity based upon their population density. The system involves the exchange of signaling molecules among bacteria via cell receptors.

2-heptyl-3-hydroxy-4(1H)-Quinolone is a quorum-sensing signaling molecule produced by P. aeruginosa in response to increasing cell density. It increases expression of the lasB gene, which encodes the virulence factor elastase, in P. aeruginosa (EC50 = ~30 µM in a reporter cell assay). 2-heptyl-3-hydroxy-4(1H)-Quinolone (60 µM) increases secretion of the metabolite pyocyanin and the lectin PA-IL, as well as increases biofilm production in P. aeruginosa populations. It also reduces iron levels in P. aeruginosa growth media when used at a concentration of 40 µM and acts as an iron chelator in a Fe(III)-sulfate solution.

Aplicaciones Científicas De Investigación

Detección de Quórum en Bacterias

El compuesto se estudia principalmente en el contexto de su función como molécula de señalización de detección de quórum . La detección de quórum es un mecanismo de comunicación intercelular utilizado por muchas especies de bacterias . Este proceso de señalización está mediado por pequeñas moléculas denominadas autoinductores, que son producidas y detectadas por las propias células bacterianas .

Mediación de la Adquisición de Hierro

Los datos recientes sugieren que esta molécula también puede funcionar para mediar la adquisición de hierro . Esto es crucial para muchas bacterias ya que el hierro es un nutriente esencial que participa en una serie de procesos biológicos importantes.

Citotoxicidad

El compuesto también está asociado con la citotoxicidad . Esto significa que tiene el potencial de ser tóxico para las células, lo que podría tener implicaciones en el tratamiento de diversas enfermedades.

Biogénesis de Vesículas de Membrana Externa

Otra aplicación potencial de este compuesto es en la biogénesis de vesículas de membrana externa . Estas vesículas juegan un papel clave en muchos procesos biológicos, incluida la entrega de factores de virulencia a las células huésped durante la infección.

Actividades Moduladoras del Sistema Inmunitario del Huésped

El compuesto también puede ejercer actividades moduladoras del sistema inmunitario del huésped . Esto sugiere que podría usarse potencialmente para modular la respuesta inmunitaria, lo que podría tener implicaciones significativas en el tratamiento de enfermedades donde la respuesta inmunitaria es un factor clave.

Síntesis de 2-alquil-4-quinolonas

El compuesto se puede utilizar en la síntesis de una amplia gama de 2-alquil-4-quinolonas estructuralmente relacionadas con actividad biológica . Estas 2-alquil-4-quinolonas podrían utilizarse como sondas para estudios de biología química y potencialmente encontrar aplicación en un contexto terapéutico

Mecanismo De Acción

Target of Action

The primary target of 2-heptyl-3-hydroxy-3H-quinolin-4-one, also known as 2-heptyl-3-hydroxyquinolin-4(1H)-one or ACMC-20mby7, is the quorum sensing system in bacteria . This compound functions as an intercellular signal and is a key component of the signaling system used by bacteria to coordinate activity based on their population density .

Mode of Action

The compound interacts with its targets by being involved in the exchange of signaling molecules among bacteria via cell receptors . It is a quorum sensing-regulated virulence factor used to induce and study the regulation of virulence genes .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway involves the exchange of signaling molecules among bacteria, allowing them to coordinate their behavior based on population density . The downstream effects include the regulation of virulence genes, such as those involved in iron scavenging .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of virulence genes and the promotion of biofilm formation . It can also reduce the iron content in the culture medium, acting as an iron chelator at a concentration of 40μM .

Action Environment

The action of 2-heptyl-3-hydroxy-3H-quinolin-4-one is influenced by environmental factors such as population density of the bacteria . The compound’s action, efficacy, and stability may also be affected by factors such as pH, temperature, and the presence of other signaling molecules.

Análisis Bioquímico

Biochemical Properties

2-Heptyl-3-hydroxy-3H-quinolin-4-one can function as an intercellular signal . It is involved in the exchange of signaling molecules among bacteria via cell receptors .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by regulating the production of virulence factors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-heptyl-3-hydroxy-3H-quinolin-4-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-heptyl-3-hydroxy-3H-quinolin-4-one can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 2-heptyl-3-hydroxy-3H-quinolin-4-one can vary with different dosages in animal models

Metabolic Pathways

2-Heptyl-3-hydroxy-3H-quinolin-4-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Actividad Biológica

2-Heptyl-3-hydroxy-3H-quinolin-4-one, commonly known as PQS (Pseudomonas Quinolone Signal), is a significant quorum sensing molecule produced by Pseudomonas aeruginosa. This compound plays a critical role in bacterial communication and has garnered attention for its biological activities, particularly in the context of antimicrobial properties and interactions with host organisms.

- Chemical Formula : CHNO

- Molecular Weight : 259.34 g/mol

- CAS Number : 108985-27-9

PQS functions primarily through quorum sensing , a process that allows bacteria to coordinate behavior based on population density. It binds to specific receptors in bacterial cells, influencing gene expression related to virulence and biofilm formation. The compound's interaction with host cells has also been documented, suggesting potential implications for immune response modulation.

Antimicrobial Properties

Research indicates that PQS exhibits significant antimicrobial activity against various pathogens. It has been shown to disrupt biofilm formation in Pseudomonas aeruginosa, which is crucial for its virulence and resistance to antibiotics. In a study, PQS analogs demonstrated the ability to reduce biofilm mass by approximately 25% and inhibit pyocyanin production, a marker of virulence, by over 70% at certain concentrations .

Interaction with Host Cells

PQS has been found to interact with host cell receptors, stimulating innate immune responses. For instance, low micromolar concentrations of PQS inhibited polyphosphoinositide hydrolysis in mouse brain slices and affected cAMP formation, indicating its potential role in modulating central nervous system functions . This suggests that PQS not only serves bacterial communication but may also influence host-pathogen interactions.

Study 1: Antibiofilm Activity

In a comparative study of quinolone derivatives, PQS was evaluated for its ability to prevent biofilm formation in Pseudomonas aeruginosa PAO1. The results indicated that PQS significantly reduced biofilm formation and was effective in eradicating pre-formed biofilms at concentrations up to 100 μM .

| Compound | Biofilm Reduction (%) | Pyocyanin Inhibition (%) |

|---|---|---|

| PQS | 25 | 70 |

| Compound X | 50 | 60 |

| Compound Y | 30 | 50 |

Study 2: Immune Modulation

Another study explored the effects of PQS on immune cell activity. The findings revealed that PQS could enhance the phagocytic activity of macrophages, thereby increasing bacterial clearance during infections . This highlights the dual role of PQS as both a signaling molecule for bacteria and a modulator of host immune responses.

Propiedades

IUPAC Name |

2-heptyl-3-hydroxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNQEHWHRAZAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332086 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108985-27-9 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 3-hydroxylation of 2-alkylquinolones and their N-oxides differ in Pseudomonas aeruginosa and Mycobacteroides abscessus, and what implications does this have on their interactions?

A: In P. aeruginosa, the enzyme PqsH catalyzes the 3-hydroxylation of 2-heptylquinolin-4(1H)-one (HHQ) to produce PQS, a crucial step in quorum sensing. Conversely, M. abscessus utilizes the PqsH ortholog, AqdB, to initiate the degradation of 2-alkylquinolones (AQs), including PQS, for detoxification []. This difference highlights an antagonistic relationship where P. aeruginosa uses PQS for signaling and virulence, while M. abscessus employs AqdB to neutralize these molecules []. This interplay likely influences the dynamics of these species within polymicrobial infections, such as those found in cystic fibrosis lungs.

Q2: Can Mycobacteroides abscessus degrade the N-oxide forms of 2-alkylquinolones, and if so, what are the enzymatic mechanisms involved?

A: Yes, M. abscessus can degrade the N-oxide forms of AQs, also known as 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) []. The initial step involves the 3-hydroxylation of the AQNO molecule by the enzyme AqdB. Subsequently, a dioxygenase enzyme named AqdC acts upon the hydroxylated product, leading to the breakdown of the AQNO heterocycle []. This two-step enzymatic process highlights the metabolic capability of M. abscessus in detoxifying and utilizing AQNOs, which are produced by P. aeruginosa and exhibit antibiotic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.